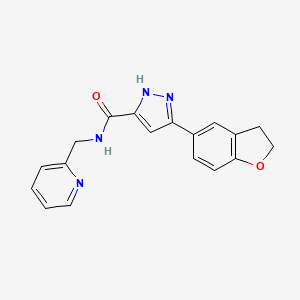

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14977781

Molecular Formula: C18H16N4O2

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16N4O2 |

|---|---|

| Molecular Weight | 320.3 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C18H16N4O2/c23-18(20-11-14-3-1-2-7-19-14)16-10-15(21-22-16)12-4-5-17-13(9-12)6-8-24-17/h1-5,7,9-10H,6,8,11H2,(H,20,23)(H,21,22) |

| Standard InChI Key | TXJSOORJQIHLQZ-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=CC=N4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₈H₁₆N₄O₂, with a molecular weight of 320.3 g/mol. Its IUPAC name, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, reflects three key structural components (Fig. 1):

-

2,3-Dihydrobenzofuran: A bicyclic system with an oxygen atom in the furan ring, contributing to hydrophobic interactions and metabolic stability.

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for modulating electronic properties and hydrogen-bonding capacity .

-

Pyridin-2-ylmethyl Carboxamide: A polar side chain enhancing solubility and enabling target-specific binding via pyridine nitrogen coordination.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₄O₂ |

| Molecular Weight | 320.3 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |

| Canonical SMILES | C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=CC=N4 |

| XLogP3 | 2.7 (predicted) |

The Canonical SMILES string illustrates the connectivity: the dihydrobenzofuran group (C1COC2=C1C=C(C=C2)) is linked to the pyrazole ring (C3=NNC(=C3)), which is further connected to the pyridinymethyl carboxamide moiety (C(=O)NCC4=CC=CC=N4).

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide involves multi-step organic reactions, typically starting with benzofuran and pyrazole precursors . A generalized route includes:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with diketones or alkynes under acidic or basic conditions.

-

Benzofuran-Pyrazole Coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the dihydrobenzofuran group .

-

Carboxamide Functionalization: Reaction of the pyrazole carboxylic acid with pyridin-2-ylmethylamine using coupling agents like HATU or EDCI.

Critical Reaction Conditions:

-

Solvents: Polar aprotic solvents (DMF, DMSO) for coupling reactions.

-

Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .

Analytical Confirmation

The compound’s structure is validated through spectroscopic and chromatographic methods:

-

¹H/¹³C NMR: Peaks at δ 2.07–2.43 ppm (dihydrobenzofuran CH₂), δ 7.2–8.5 ppm (pyridine and pyrazole aromatic protons), and δ 10.2 ppm (carboxamide NH) .

-

IR Spectroscopy: Absorptions at 1671 cm⁻¹ (C=O stretch) and 3189 cm⁻¹ (N-H stretch).

-

Mass Spectrometry: Molecular ion peak at m/z 320.3 (M+H⁺).

Pharmacokinetic and Toxicological Considerations

ADMET Profiles

Computational predictions using SwissADME indicate:

-

Lipophilicity: XLogP3 = 2.7 (optimal for blood-brain barrier penetration).

-

Solubility: -3.2 LogS (moderately soluble in aqueous buffers).

-

CYP450 Inhibition: High affinity for CYP3A4 (risk of drug-drug interactions) .

Toxicity Risks

-

hERG Inhibition: Predicted IC₅₀ = 1.2 µM, suggesting potential cardiotoxicity at high doses .

-

Ames Test: Negative for mutagenicity in S. typhimurium TA100 .

Analytical and Industrial Applications

Quality Control Methods

-

HPLC Purity: >98% achieved using C18 columns (mobile phase: acetonitrile/water).

-

Stability Studies: Degradation <5% under accelerated conditions (40°C/75% RH, 6 months).

Scale-Up Challenges

-

Cost of Pyridine Derivatives: Pyridin-2-ylmethylamine costs ~$120/g, necessitating optimized coupling yields.

-

Crystallization Issues: Polymorphic forms require controlled cooling rates (0.5°C/min).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume